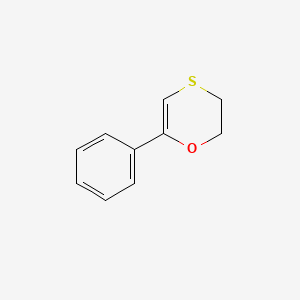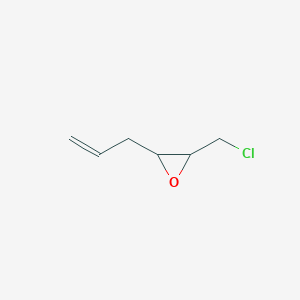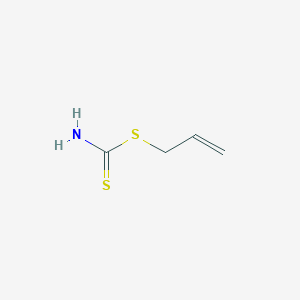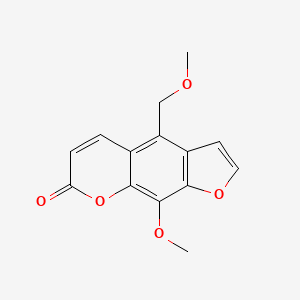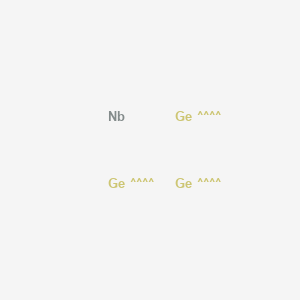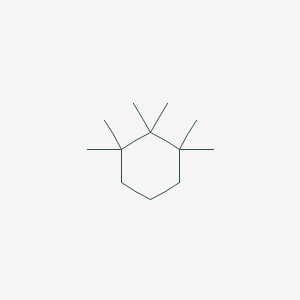
1,1,2,2,3,3-Hexamethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexamethylcyclohexane is an organic compound with the molecular formula C12H24 It is a derivative of cyclohexane, where six hydrogen atoms are replaced by six methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2), aluminum chloride (AlCl3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexamethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions and conformational analysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3-hexamethylcyclohexane exerts its effects is primarily related to its structural properties. The presence of six methyl groups creates significant steric hindrance, influencing its reactivity and interactions with other molecules. This steric effect can impact the compound’s ability to participate in various chemical reactions and its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexamethylcyclohexane: Similar in structure but with different substitution patterns.
1,1,3,3-Tetramethylcyclohexane: Contains fewer methyl groups, leading to different steric and electronic properties.
Cyclohexane: The parent compound without any methyl substitutions.
Uniqueness: 1,1,2,2,3,3-Hexamethylcyclohexane is unique due to its high degree of methyl substitution, which significantly alters its chemical and physical properties compared to less substituted cyclohexanes
Eigenschaften
CAS-Nummer |
51345-51-8 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3,4)12(10,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
OKDCYQXBGGJTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




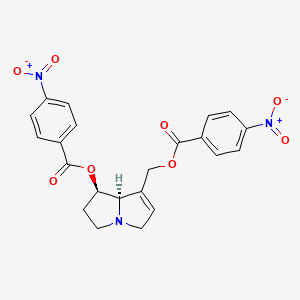

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

